molecular formula C17H18N2S B12946008 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione CAS No. 62218-81-9

2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione

Cat. No.: B12946008
CAS No.: 62218-81-9
M. Wt: 282.4 g/mol
InChI Key: OLWVEPDTMCFSDD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione is an organic compound with the molecular formula C17H18N2S. It is characterized by its unique structure, which includes a five-membered imidazolidine ring substituted with two phenyl groups and a thione group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione typically involves the reaction of 2,2-dimethyl-5,5-diphenylimidazolidine-4-one with a sulfurizing agent. One common method is the reaction with phosphorus pentasulfide (P2S5) under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-5,5-diphenylimidazolidine-4-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and dimethyl groups enhances its stability and reactivity compared to similar compounds.

Properties

CAS No.

62218-81-9

Molecular Formula

C17H18N2S

Molecular Weight

282.4 g/mol

IUPAC Name

2,2-dimethyl-5,5-diphenylimidazolidine-4-thione

InChI

InChI=1S/C17H18N2S/c1-16(2)18-15(20)17(19-16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,19H,1-2H3,(H,18,20)

InChI Key

OLWVEPDTMCFSDD-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=S)C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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